molecular formula C15H9ClN2OS B5593012 4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile

4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile

Cat. No.: B5593012
M. Wt: 300.8 g/mol
InChI Key: QUWMSVHBWBDJAV-UHFFFAOYSA-N
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Description

4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial areas due to its broad substrate scope and functionalization potential .

Chemical Reactions Analysis

4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

4-(Benzoxazol-2-ylthiomethyl)-3-chlorobenzenecarbonitrile is unique due to its specific structural features and broad spectrum of activities. Similar compounds include other benzoxazole derivatives such as:

  • Benzoxazole-1,3,4-oxadiazole compounds
  • Benzofuran derivatives
  • Coumarin derivatives These compounds share similar structural motifs but differ in their specific functional groups and activities, making this compound a distinct and valuable compound in various fields.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)-3-chlorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS/c16-12-7-10(8-17)5-6-11(12)9-20-15-18-13-3-1-2-4-14(13)19-15/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWMSVHBWBDJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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